2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-15-8-10-16(11-9-15)25-13-20(24)22-12-19(23)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,23H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJGMJBKSAALBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CSC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fluorophenyl group, a thioether linkage, and an acetamide group, suggests various pharmacological applications, particularly in the fields of analgesics and anti-inflammatory agents. This article reviews the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. The presence of the fluorine atom enhances metabolic stability and binding interactions with biological targets, distinguishing it from similar compounds lacking this substitution .
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown efficacy in modulating inflammatory pathways. The thioether linkage may enhance interactions with inflammatory mediators.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, likely due to modulation of pain pathways influenced by the compound's unique structure.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide | Chlorine instead of fluorine | Different pharmacokinetic profile |
| 2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide | Bromine instead of fluorine | Varying metabolic stability |
| 2-((4-methylphenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide | Methyl group instead of halogen | Altered electronic properties |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like fluorine significantly enhances the biological activity of compounds in this class. The thioether moiety is also critical for maintaining activity, as it influences both solubility and interaction with biological targets .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that thio-derived compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds showed IC50 values indicating effective inhibition of cell proliferation, suggesting that this compound could have similar effects .
- Animal Models : Preliminary studies in animal models have indicated potential analgesic effects when administered at specific dosages. These findings warrant further investigation into the mechanisms underlying its action and its therapeutic window.
- Comparative Efficacy : Comparative studies with established analgesics and anti-inflammatory drugs have shown that compounds with similar structural features can exhibit comparable or superior efficacy, particularly in pain management scenarios .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is needed to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific biological targets.
- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with structural similarities to 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing new analgesics or anti-inflammatory agents. The specific interactions with biological targets are still under investigation, but the compound's ability to modulate pain pathways is promising.
Antimicrobial Activity
Preliminary studies on structurally related compounds have shown significant antimicrobial properties. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound could also possess antimicrobial efficacy.
Antitumor Activity
The compound's structural features may confer antitumor activity. Similar compounds have shown enhanced cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells. Modifications in the phenyl and naphthalene groups have been linked to increased growth inhibition, indicating that this compound could be explored for its potential in cancer therapy.
Antimicrobial Evaluation
In an in vitro study, derivatives similar to this compound were evaluated for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, paving the way for further exploration of this compound's potential.
Cytotoxicity Assays
Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that the structural components of this compound could similarly influence its antitumor properties.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Chemical Reactions Analysis
Oxidation of the Thioether Linkage
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation alters the compound’s electronic properties and biological interactions.
| Reaction Type | Reagents/Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| Sulfoxide Formation | Mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) | Sulfoxide derivative | Increased polarity; potential modulation of receptor binding. |
| Sulfone Formation | Strong oxidants (e.g., m-CPBA) | Sulfone derivative | Enhanced metabolic stability and altered pharmacokinetics. |
Hydrolysis of the Acetamide Group
The acetamide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding metabolic pathways.
Conditions :
-
Acidic : HCl/H<sub>2</sub>O at reflux → Carboxylic acid + 2-amino-2-(naphthalen-1-yl)ethanol.
-
Basic : NaOH/EtOH → Sodium carboxylate + amine byproduct.
Implications :
Hydrolysis products may retain biological activity, as seen in analogs where the carboxylic acid derivative exhibits anti-inflammatory effects.
Substitution at the Fluorophenyl Ring
The fluorine atom at the para position can be replaced via nucleophilic aromatic substitution (NAS), enabling structural diversification.
Key Finding :
Halogen substituents (F, Cl) enhance interactions with hydrophobic pockets in biological targets, as demonstrated in structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution on the Naphthalene System
The naphthalene moiety undergoes electrophilic substitution (e.g., nitration, sulfonation), primarily at the 2-, 4-, or 6-positions.
| Reaction | Reagents | Product | Applications |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-naphthalene derivative | Precursor for amino derivatives in drug design. |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated analog | Used in radiolabeling studies for pharmacokinetic tracking. |
Biological Interactions and Reactivity
The compound’s interactions with equilibrative nucleoside transporters (ENT1/ENT2) are influenced by its substituents. Data from SAR studies reveal:
Conjugation Reactions
The hydroxyl group on the ethyl chain participates in conjugation reactions, such as:
-
Esterification : Reacts with acyl chlorides to form esters, improving membrane permeability.
-
Glycosylation : Links to sugar moieties for targeted drug delivery systems.
Comparison with Similar Compounds
2-{[1-(4-Fluorophenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(1-Naphthyl)acetamide ()
- Structural Differences : The 4-fluorophenyl group is part of an imidazole ring, and the naphthyl group is directly attached to the acetamide nitrogen.
- The lack of a hydroxyethyl spacer reduces conformational flexibility.
- Key Data: Not explicitly provided, but imidazole-containing analogs often exhibit enhanced metabolic stability compared to thioethers.
N-(2-(2-Chlorophenyl)-4-Oxothiazolidin-3-yl)-2-((3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)thio)acetamide (AJ5d) ()
- Structural Differences: Incorporates a quinazolinone core and a thiazolidinone ring. The 4-fluorophenyl group is part of the quinazolinone system.
- The chlorine atom increases lipophilicity (higher logP) compared to the hydroxyl group in the target compound.
2-{[4-(4-Fluorophenyl)-6-(1-Naphthyl)pyrimidin-2-yl]thio}-N-(3-Methylphenyl)acetamide (2h) ()
N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)acetamide ()
- Structural Differences : Branched acetamide structure with cyclohexyl and propyl groups. The 4-fluorophenyl is directly attached to the central carbon.
- Functional Implications : The cyclohexyl group introduces significant hydrophobicity, while the propyl chain may reduce solubility. The absence of a thioether or naphthyl group limits aromatic interactions.
- Key Data : Yield = 81%; melting point = 150–152°C; logP (estimated) ~3.5 .
2-((5-((4-Chlorophenoxy)methyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)thio)-N-(Naphthalen-1-yl)acetamide ()
- Structural Differences: Features a triazole ring with a chlorophenoxy substituent. The naphthyl group is directly linked to the acetamide nitrogen.
- The chlorophenoxy group increases electronegativity and logP compared to the hydroxyethyl group.
- Key Data: CAS 332948-45-5; commercial availability noted .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling a thiol-containing intermediate (e.g., 4-fluorothiophenol) with a chloroacetamide derivative. For example, analogous compounds were synthesized via nucleophilic substitution in dichloromethane using triethylamine as a base at 273 K, followed by extraction and crystallization from toluene . Optimization may focus on solvent choice (polar aprotic solvents for better reactivity), temperature control to minimize side reactions, and stoichiometric ratios of reactants.
- Key Considerations : Purity of intermediates, monitoring via TLC/HPLC, and recrystallization conditions (e.g., slow evaporation for single-crystal growth) are critical .
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL is standard for resolving dihedral angles and hydrogen-bonding networks. For instance, related acetamides exhibited dihedral angles of ~60° between aromatic rings and N–H···O hydrogen bonds stabilizing crystal packing .
- Data Interpretation : Compare bond lengths/angles with literature values (e.g., Allen et al., 1987) to validate structural accuracy. Discrepancies may arise from disordered solvent molecules or refinement artifacts .
Q. What spectroscopic techniques are most effective for confirming the molecular structure?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding in 4-fluorophenyl groups, naphthalene proton splitting patterns) .
- FT-IR : Confirm amide C=O (~1650 cm⁻¹) and hydroxyl O–H (~3300 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity or physicochemical properties?
- Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, fluorinated analogs often enhance metabolic stability and bioavailability compared to chlorinated derivatives due to reduced oxidative metabolism . Computational tools (e.g., DFT, molecular docking) can predict electronic effects (e.g., fluorine’s electronegativity altering π-π stacking) .
- Experimental Validation : Test solubility, logP, and in vitro assays (e.g., enzyme inhibition). Contradictions may arise between predicted and observed activities due to unaccounted steric effects .
Q. What strategies are effective for resolving data contradictions between computational predictions and experimental results in crystallography or pharmacology?
- Case Study : If SC-XRD reveals unexpected dihedral angles (e.g., 70° vs. predicted 50°), re-examine refinement parameters (e.g., thermal displacement, hydrogen atom placement) using SHELXL . For pharmacological discrepancies, validate assay conditions (e.g., buffer pH, cell line variability) or re-optimize docking force fields .
- Tools : Cross-validate with alternative techniques (e.g., neutron diffraction for hydrogen positions, isothermal titration calorimetry for binding affinity) .
Q. How can this compound’s potential as a therapeutic agent (e.g., anti-inflammatory, antiviral) be evaluated in preclinical models?
- Methodology :
- In Vitro Screening : Assess inhibition of targets like cyclooxygenase-2 (COX-2) or viral polymerases using enzyme-linked immunosorbent assays (ELISA) .
- In Vivo Models : Test pharmacokinetics (PK) in rodents, focusing on bioavailability and metabolite profiling. For example, naphthalene-containing analogs showed improved blood-brain barrier penetration in neuroinflammation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
